N-benzyl-1-ethyl-1H-indole-3-carboxamide
Overview
Description
N-benzyl-1-ethyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
N-benzyl-1-ethyl-1H-indole-3-carboxamide is a type of indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . Specifically, this compound is a cannabimimetic indole that binds the cannabinoid central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding can trigger a series of biochemical reactions within the cell, leading to various physiological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and have downstream effects on various physiological processes.
Result of Action
It has been suggested that the compound has antimicrobial activity, as it has been screened for antibacterial and antifungal activities against various microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-1H-indole-3-carboxamide typically involves the Fischer indole synthesis. This method uses hydrazines and ketones under acidic conditions to form the indole ring. For instance, 1-benzyl-1-phenylhydrazine can be reacted with a suitable ketone in the presence of pyridine-HCl at 110°C to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs high-yielding, scalable methods such as one-pot, three-component Fischer indolisation. This process is operationally straightforward and uses readily available building blocks like aryl hydrazines, ketones, and alkyl halides .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-ethyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles.
Reduction: Reduction reactions can convert indoles to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindoles
Reduction: Indolines
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
N-benzyl-1-ethyl-1H-indole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-1-pentyl-1H-indole-3-carboxamide
- Ethyl 1H-indole-3-carboxylates
- 1-Benzyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide
Uniqueness
N-benzyl-1-ethyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl and ethyl groups contribute to its unique pharmacological profile compared to other indole derivatives .
Properties
IUPAC Name |
N-benzyl-1-ethylindole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-20-13-16(15-10-6-7-11-17(15)20)18(21)19-12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJNLKLBPHLUEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801237246 | |
Record name | 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817525 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866145-24-6 | |
Record name | 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866145-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-N-(phenylmethyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801237246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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